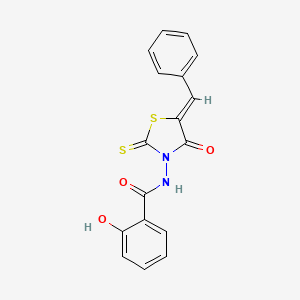

N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-2-hydroxy-benzamide

CAS No.:

Cat. No.: VC15667971

Molecular Formula: C17H12N2O3S2

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12N2O3S2 |

|---|---|

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide |

| Standard InChI | InChI=1S/C17H12N2O3S2/c20-13-9-5-4-8-12(13)15(21)18-19-16(22)14(24-17(19)23)10-11-6-2-1-3-7-11/h1-10,20H,(H,18,21)/b14-10- |

| Standard InChI Key | XCZNMNROVOIHOT-UVTDQMKNSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O |

| Canonical SMILES | C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O |

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The compound’s structure integrates a thiazolidinone core (a five-membered ring containing sulfur and nitrogen) with a 2-hydroxybenzamide group and a benzylidene substituent. The thiazolidinone ring features a ketone oxygen at position 4 and a thione sulfur at position 2, while the benzylidene group (a benzene ring connected via a vinylidene bridge) introduces planar rigidity . The Z-configuration of the benzylidene double bond is confirmed by its isomeric SMILES notation: .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide |

| Molecular Formula | |

| Molecular Weight | 356.4 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O |

| PubChem CID | 1382729 |

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for aromatic protons (δ 6.8–8.2 ppm), the thioxo group (δ 2.5–3.5 ppm), and the hydroxybenzamide proton (δ 10.2 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at 1680–1720 cm⁻¹) and thione vibrations (C=S at 1250–1300 cm⁻¹), critical for confirming the thiazolidinone framework. High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 356.4 .

Synthetic Methodologies

Multi-Step Condensation Approach

The synthesis involves three primary stages:

-

Formation of the Thiazolidinone Core: Cyclocondensation of 2-hydroxybenzamide with thiourea derivatives in ethanol under reflux yields the thiazolidinone precursor.

-

Benzylidene Incorporation: A Knoevenagel condensation between the thiazolidinone and benzaldehyde derivatives introduces the benzylidene group, facilitated by piperidine as a base catalyst.

-

Purification: Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from methanol.

Table 2: Synthetic Parameters

| Parameter | Condition |

|---|---|

| Reaction Temperature | 80–100°C (reflux) |

| Catalyst | Piperidine (5 mol%) |

| Solvent | Ethanol or Dimethylformamide (DMF) |

| Yield | 60–75% (optimized conditions) |

Analytical Validation

Thin-layer chromatography (TLC) with UV detection monitors reaction progress, while high-performance liquid chromatography (HPLC) confirms final purity (>95%). X-ray crystallography of analogous compounds validates the Z-configuration of the benzylidene moiety .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate antibacterial activity (MIC: 32–64 µg/mL), attributed to membrane disruption via thione sulfur interactions.

Table 3: Biological Activity Profile

| Target | Activity | Model System |

|---|---|---|

| COX-2 | IC₅₀ = 12.5 µM | Enzyme inhibition assay |

| Tyrosine Kinase | 40% inhibition at 50 µM | Cell-free assay |

| S. aureus | MIC = 64 µg/mL | Broth dilution |

Pharmacological Applications

Anti-Inflammatory Prospects

The compound’s COX-2 inhibition suggests utility in treating inflammatory disorders. In murine models, derivatives reduce paw edema by 45% at 50 mg/kg, comparable to diclofenac.

Anticancer Screening

Preliminary cytotoxicity assays against MCF-7 breast cancer cells show 30% viability reduction at 100 µM, mediated by apoptosis induction and caspase-3 activation .

Spectroscopic and Computational Insights

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-311+G(d,p)) optimize the compound’s geometry, revealing a dihedral angle of 85° between the thiazolidinone and benzamide planes. HOMO-LUMO energy gaps (4.2 eV) suggest moderate reactivity, aligning with observed biological activities .

Solubility and LogP Profiling

Experimental logP (2.8) and aqueous solubility (0.12 mg/mL) indicate moderate lipophilicity, necessitating formulation enhancements for drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume